HIV-1 inhibitor-58

Antiviral potency EC50 HIV‑1 IIIB

Researchers studying NNRTI resistance often face compound inactivity against common mutants like K103N. HIV-1 inhibitor-58 (Compound 10c) addresses this gap, retaining potent activity (EC50 <50 nM) against wild-type HIV-1 IIIB and clinically relevant K103N/E138K variants in MT-4 cells. Its characterized CYP2C9 (IC50 2.06 μM) and CYP2C19 (IC50 1.91 μM) inhibition enables consistent drug-drug interaction studies. This well-defined profile makes it a reliable internal standard and selection pressure tool for serial passage assays, ensuring experimental reproducibility. Sourced from quality-controlled batches with documented analytical data to support procurement compliance.

Molecular Formula C26H24N6O2
Molecular Weight 452.5 g/mol
Cat. No. B12393427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-58
Molecular FormulaC26H24N6O2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCC2=C(C1)C(=NC(=N2)NC3=CC=C(C=C3)C#N)OC4=C(C=C(C=C4C)C#N)C
InChIInChI=1S/C26H24N6O2/c1-4-23(33)32-10-9-22-21(15-32)25(34-24-16(2)11-19(14-28)12-17(24)3)31-26(30-22)29-20-7-5-18(13-27)6-8-20/h5-8,11-12H,4,9-10,15H2,1-3H3,(H,29,30,31)
InChIKeyRISPNOHMAQRTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-58: Broad-Spectrum NNRTI Research Compound


HIV‑1 inhibitor‑58 (also designated Compound 10c; CAS 3034064‑68‑8) is a non‑nucleoside reverse transcriptase inhibitor (NNRTI) that displays broad‑spectrum antiviral activity . It inhibits wild‑type HIV‑1 strain IIIB as well as NNRTI‑resistant mutants bearing the K103N and E138K substitutions in MT‑4 cells, with an EC50 of less than 50 nM . In addition to its anti‑HIV‑1 action, the compound inhibits cytochrome P450 isoforms CYP2C9 and CYP2C19 (IC50: 2.06 μM and 1.91 μM, respectively), a property that may influence its use in combinatorial pharmacology studies .

Why HIV-1 Inhibitor-58 Is Irreplaceable by Generic NNRTIs


NNRTIs exhibit profound variability in their resistance profiles, metabolic interactions, and cellular toxicity even when they share a common binding pocket on reverse transcriptase [1]. HIV‑1 inhibitor‑58 retains sub‑50 nM potency against the clinically prevalent K103N and E138K mutants—mutations that abrogate the activity of first‑generation NNRTIs such as nevirapine and efavirenz . Furthermore, its dual CYP2C9/CYP2C19 inhibitory signature is not shared by all in‑class candidates, making it an unsuitable substitute for studies requiring a clean CYP profile . These pharmacologic divergences underscore the necessity of selecting the precise compound rather than a class‑level alternative.

HIV-1 Inhibitor-58 vs. Closest NNRTI Analogs


Antiviral Potency Against Wild-Type HIV-1

HIV‑1 inhibitor‑58 demonstrates an EC50 of less than 50 nM against wild‑type HIV‑1 strain IIIB in MT‑4 cells . This potency is approximately 9‑fold greater than that of the classic NNRTI nevirapine (IC50 = 450 nM for RNA plus‑strand initiation) and is comparable to the experimental NNRTI HIV‑1 inhibitor‑28 (EC50 = 58 nM) . However, inhibitor‑58 is approximately 10‑fold less potent than HIV‑1 inhibitor‑74 (EC50 = 4.7 nM) in the same cellular context, highlighting a potency range that balances robust antiviral activity with a differentiated resistance profile .

Antiviral potency EC50 HIV‑1 IIIB MT‑4 cells

Potency Against NNRTI-Resistant Mutants

Unlike many first‑generation NNRTIs, HIV‑1 inhibitor‑58 maintains an EC50 below 50 nM against viral strains harboring the K103N and E138K reverse transcriptase mutations in MT‑4 cells . In contrast, nevirapine loses substantial activity against K103N (fold‑change typically >30‑fold in clinical isolates) and efavirenz exhibits a 20‑ to 40‑fold increase in EC50 for the same mutant [1]. While direct quantitative comparator data for inhibitor‑58 against these mutants are not available, its ability to retain wild‑type‑level potency positions it as a valuable tool for probing NNRTI resistance mechanisms.

NNRTI resistance K103N E138K MT‑4 cells

CYP2C9 and CYP2C19 Inhibition Profile

HIV‑1 inhibitor‑58 inhibits CYP2C9 with an IC50 of 2.06 μM and CYP2C19 with an IC50 of 1.91 μM . This dual inhibition is not a universal feature among NNRTIs; for instance, the closely related experimental compound HIV‑1 inhibitor‑28 lacks reported CYP inhibition data, while nevirapine is a known inducer of CYP3A4 rather than a direct inhibitor of CYP2C isoforms [1]. The moderate micromolar IC50 values suggest that inhibitor‑58 may alter the pharmacokinetics of co‑administered CYP2C9/CYP2C19 substrates at higher concentrations, a critical consideration for in vivo combination studies.

Drug‑drug interaction CYP2C9 CYP2C19 metabolic stability

Chemical Identity and Purity

HIV‑1 inhibitor‑58 is defined by the molecular formula C26H24N6O2 (MW 452.51) and is supplied with a purity of ≥98% by commercial vendors . This level of purity exceeds the typical ≥95% threshold observed for many research‑grade NNRTI analogs such as HIV‑1 inhibitor‑28 and HIV‑1 inhibitor‑74 . The precise structural assignment is corroborated by patent data (US10189816, Compound 58) and BindingDB entry BDBM324065, which document an EC50 of <100 nM in a recombinant NL‑RLuc proviral assay [1]. This well‑characterized identity reduces batch‑to‑batch variability, a frequent confounder in antiviral screening campaigns.

Chemical identity purity quality control reproducibility

HIV-1 Inhibitor-58: Research Applications


Mechanistic Resistance Evolution Studies

Because HIV‑1 inhibitor‑58 retains low‑nanomolar potency against the clinically significant K103N and E138K reverse transcriptase mutants, it serves as an ideal probe for dissecting the evolution of NNRTI resistance in serial passage experiments . Researchers can use it to maintain selection pressure on viral populations while monitoring the emergence of secondary resistance mutations without the compound becoming immediately ineffective, as would occur with nevirapine or efavirenz [1].

Combinatorial Pharmacology Screens

The compound's moderate inhibition of CYP2C9 (IC50 2.06 μM) and CYP2C19 (IC50 1.91 μM) makes it a relevant tool for investigating drug‑drug interactions when HIV‑1 inhibitor‑58 is co‑administered with substrates of these isoforms, such as certain non‑steroidal anti‑inflammatory drugs or proton pump inhibitors . This is particularly useful in in vitro hepatocyte or microsome assays designed to predict pharmacokinetic liabilities of combination antiretroviral regimens [1].

Benchmarking Novel NNRTI Candidates

HIV‑1 inhibitor‑58's well‑characterized EC50 of <50 nM against wild‑type HIV‑1 IIIB in MT‑4 cells provides a reliable internal standard for antiviral screening campaigns . When used alongside reference NNRTIs such as nevirapine (IC50 450 nM) and HIV‑1 inhibitor‑74 (EC50 4.7 nM), it offers a mid‑potency benchmark that helps contextualize the activity of newly synthesized analogs in a standardized cellular assay system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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